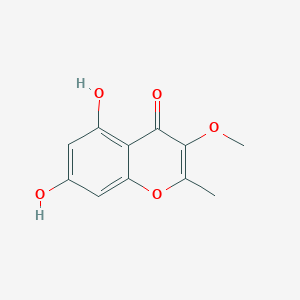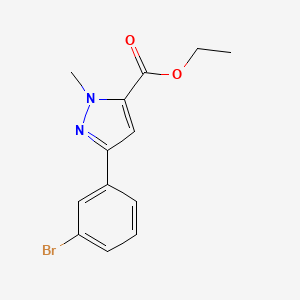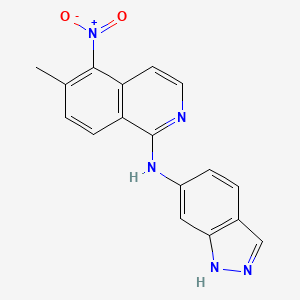
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is a heterocyclic compound that combines the structural motifs of indazole and isoquinoline. These structures are known for their diverse biological activities and are often found in medicinal chemistry as key components of various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine typically involves multi-step procedures that include the formation of the indazole and isoquinoline rings followed by their coupling. One common approach is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The isoquinoline ring can be synthesized via nitration and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to minimize environmental impact and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Wirkmechanismus
The mechanism of action of N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methyl-1H-indazol-6-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
- 1H-indazole-6-carboxaldehyde
- (1-methyl-1H-indazol-6-yl)methanol
Uniqueness
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine is unique due to its combination of indazole and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H13N5O2 |
|---|---|
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
N-(1H-indazol-6-yl)-6-methyl-5-nitroisoquinolin-1-amine |
InChI |
InChI=1S/C17H13N5O2/c1-10-2-5-14-13(16(10)22(23)24)6-7-18-17(14)20-12-4-3-11-9-19-21-15(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
RDNWNTBGUJDVOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
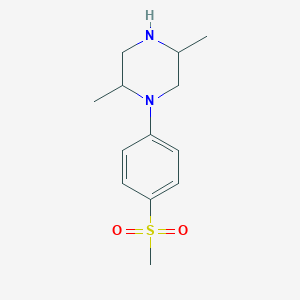
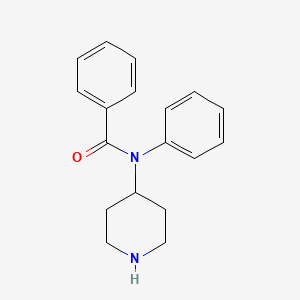
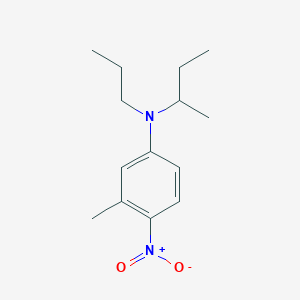

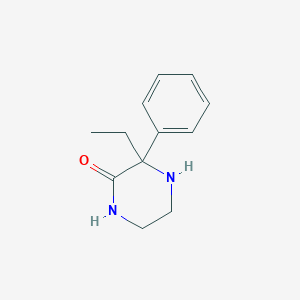
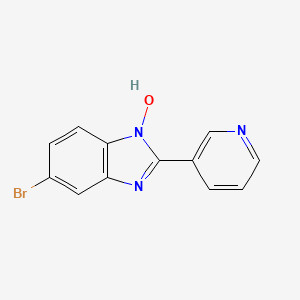
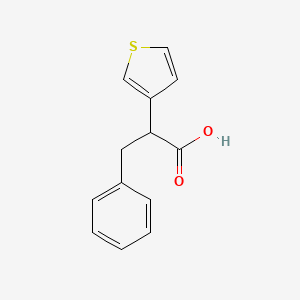

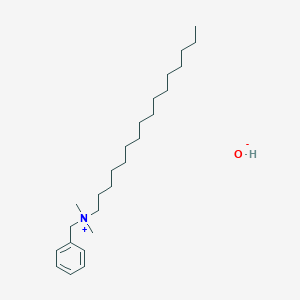
![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)

